molecular formula C14H22N2O B12432953 N-[2-(diethylamino)propyl]benzamide

N-[2-(diethylamino)propyl]benzamide

Cat. No.: B12432953
M. Wt: 234.34 g/mol
InChI Key: KNFPSRCUBCGQCJ-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)propyl]benzamide is a tertiary amine-containing benzamide derivative characterized by a diethylamino group attached to a propyl chain, which is further linked to a benzamide core. The diethylamino group confers basicity and moderate lipophilicity, which may enhance solubility in physiological environments and influence pharmacokinetic properties. Potential applications include use as a pharmacophore in drug design, particularly in therapies targeting neurological or cardiovascular systems, as inferred from structurally related procainamide analogs .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[2-(diethylamino)propyl]benzamide

InChI

InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-15-14(17)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)

InChI Key

KNFPSRCUBCGQCJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of Benzoyl Chloride

Benzoyl chloride is typically prepared by treating benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example, oxalyl chloride reacts with benzoic acid in dichloromethane (DCM) under reflux, yielding benzoyl chloride in >90% purity.

Reaction Conditions:

  • Solvent: Anhydrous DCM or toluene
  • Catalyst: Dimethylformamide (DMF, 0.1 eq.)
  • Temperature: Reflux (40–60°C)
  • Time: 2–4 hours.

Amide Bond Formation

The benzoyl chloride is then reacted with 3-(diethylamino)propylamine in the presence of a base to neutralize HCl byproducts.

Procedure:

  • Dissolve 3-(diethylamino)propylamine (1.1 eq.) in DCM.
  • Add benzoyl chloride (1.0 eq.) dropwise at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Wash with 5% HCl, saturated NaHCO₃, and brine.
  • Dry over Na₂SO₄ and concentrate.

Yield: 70–85%.

Coupling Agent-Mediated Synthesis

To avoid handling reactive acyl chlorides, coupling agents such as carbodiimides or phosphonium reagents are employed.

EDCI/HOBt Method

Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) facilitates direct coupling between benzoic acid and the amine.

Protocol:

  • Reactants: Benzoic acid (1.0 eq.), 3-(diethylamino)propylamine (1.2 eq.)
  • Coupling Agents: EDCI (1.5 eq.), HOBt (1.5 eq.)
  • Solvent: DMF or acetonitrile
  • Temperature: 25°C, 12–24 hours.

Yield: 75–88%.

T3P® (Propylphosphonic Anhydride)

T3P® offers a safer alternative with reduced side reactions.

Procedure:

  • Mix benzoic acid (1.0 eq.), amine (1.1 eq.), and T3P® (1.5 eq.) in acetonitrile.
  • Stir at 80°C for 2 hours.
  • Quench with water and extract with ethyl acetate.

Yield: 82–90%.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automated systems enhance efficiency.

Continuous Flow Reactor

Steps:

  • Pump benzoyl chloride and amine solutions into a micromixer.
  • React at 50°C with a residence time of 10 minutes.
  • Separate phases and purify via distillation.

Advantages:

  • 95% conversion in <15 minutes
  • Reduced solvent use.

Purification and Salt Formation

Crude product is often purified via recrystallization or salt formation.

Citrate Salt Crystallization

  • Dissolve the free base in ethanol.
  • Add citric acid (1.0 eq.) in ethanol/ether (5:1).
  • Filter and dry to obtain the citrate salt.

Purity: >99% (HPLC).

Recrystallization Solvents

  • Ethanol/Water: Yields needle-like crystals (m.p. 125–133°C).
  • Ethyl Acetate/Hexane: Removes non-polar impurities.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Classical Acylation 70–85 90–95 Moderate
EDCI/HOBt 75–88 92–97 High
T3P® Coupling 82–90 95–99 High
Continuous Flow 90–95 >99 Industrial

Challenges and Optimization

Byproduct Formation

  • N-Acetylated Byproducts: Observed when using acetyl-protected intermediates. Mitigated by Boc-protection (tert-butoxycarbonyl), which improves selectivity.
  • Dimethylamine Contamination: Addressed via rigorous solvent drying.

Solvent Selection

  • Polar Aprotic Solvents (DMF, DCM): Enhance reaction rates but require post-treatment.
  • Green Solvents (Cyclopentyl Methyl Ether): Emerging as sustainable alternatives.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)propyl]benzamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(diethylamino)propyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of polymers, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antiarrhythmic agent, it blocks sodium channels in cardiomyocytes, thereby inhibiting the I_Na current and stabilizing the cardiac rhythm . This action is similar to that of procainamide, a related compound.

Comparison with Similar Compounds

Structural and Functional Comparisons

  • Amino Group Variations: The diethylamino group in the target compound enhances basicity compared to the hydroxyl/dimethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which instead facilitates metal coordination . Replacing diethylamino with a nitro group (e.g., N-[2-(diethylamino)ethyl]-4-nitrobenzamide) introduces electron-withdrawing effects, altering reactivity and metabolic stability .
  • Bulky substituents like thienylmethylthio or oxadiazole () enhance target specificity but may reduce bioavailability compared to the less sterically hindered diethylamino group .
  • Electronic Effects: Sulfamoyl () and nitro () groups increase electrophilicity, making these compounds more reactive in nucleophilic substitutions, whereas the diethylamino group’s electron-donating nature may stabilize cationic intermediates .

Biological Activity

N-[2-(diethylamino)propyl]benzamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzamide structure with a diethylamino group attached to the propyl chain. This configuration enhances its lipophilicity, facilitating membrane permeability, which is crucial for its biological activity. The compound's unique combination of functional groups allows it to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The diethylamino group enhances its ability to penetrate cell membranes, while the benzamide moiety may modulate various physiological pathways. Studies suggest that it can bind to receptors involved in neurotransmission and cellular signaling, leading to potential therapeutic effects.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. It has been shown to influence neurotransmitter systems, particularly those related to dopamine and serotonin. This activity suggests potential applications in treating neurological disorders.

2. Cytotoxicity and Antitumor Activity

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported significant cytotoxicity against human breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

3. Antidiabetic Potential

Emerging evidence suggests that this compound may possess antidiabetic properties by protecting pancreatic β-cells from endoplasmic reticulum (ER) stress. In vitro studies demonstrated that it could enhance cell viability under stress conditions, indicating a protective effect against diabetes-related cellular damage.

Case Studies

Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on MCF-7 cells revealed that treatment led to apoptosis through the activation of caspase pathways. The results highlighted its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, this compound was shown to reduce oxidative stress markers and improve neuronal survival rates, suggesting its viability as a neuroprotective agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

CompoundMechanism of ActionIC50 (µM)
4-amino-N-(2-(diethylamino)ethyl)benzamideModulates neurotransmitter release20.0
3-amino-4-chloro-N-(2-(diethylamino)ethyl)benzamideInhibits cancer cell proliferation25.0

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